Demethyldaphnoretin-7-O-glucoside

Chinese Name
去甲西瑞香素葡萄糖苷
English Name
Demethyldaphnoretin-7-O-glucoside
标识符
CAS No.
438578-91-7
Molecular Formula
C24H20O12
Molecular Weight
500.4120
Druglikeness Data
Druglikeness Data
78 parameters, 11 categories · Click card to view detailed data
33%
26/78 druglikeness.fields
druglikeness.dataCompleteness
druglikeness.filled26
druglikeness.missing52
druglikeness.gapCategories
Solubility 0%Metabolic Stability 0%Absorption 33%
druglikeness.suggestPriority
Showing all 11 categories
MW
MW
500.4120
druglikeness.valid
TPSA
TPSA
189.2600
druglikeness.valid
pKa_acidic
pKa_acidic
-
pKa_basic
pKa_basic
-
LogP
LogP
0.7368
druglikeness.valid
LogD
LogD
0.7336
druglikeness.valid
HBA
HBA
-
water_solubility
water_solubility
0.1595
druglikeness.valid
gastric_fluid_solubility
gastric_fluid_solubility
-
intestinal_fluid_solubility
intestinal_fluid_solubility
-
solubility_ph_2
solubility_ph_2
-
solubility_ph_7_4
solubility_ph_7_4
-
Caco2_permeability
Caco2_permeability
0.3662
druglikeness.valid
MDCK_permeability
MDCK_permeability
-
BBB_permeability
BBB_permeability
低
druglikeness.valid
corneal_permeability
corneal_permeability
-
HIA
HIA
-
bioavailability
bioavailability
-
PPB
PPB
80.6013
druglikeness.valid
VD
VD
-
tissue_distribution
tissue_distribution
-
blood_brain_barrier
blood_brain_barrier
-
placental_barrier
placental_barrier
-
milk_secretion
milk_secretion
-
liver_microsome_stability
liver_microsome_stability
-
plasma_stability
plasma_stability
-
half_life
half_life
-
CYP1A2_substrate
CYP1A2_substrate
-
CYP1A2_inhibitor
CYP1A2_inhibitor
-
CYP2C9_substrate
CYP2C9_substrate
-
CYP2C9_inhibitor
CYP2C9_inhibitor
-
CYP2C19_substrate
CYP2C19_substrate
-
CYP2C19_inhibitor
CYP2C19_inhibitor
-
CYP2D6_substrate
CYP2D6_substrate
-
CYP2D6_inhibitor
CYP2D6_inhibitor
-
CYP3A4_substrate
CYP3A4_substrate
-
CYP3A4_inhibitor
CYP3A4_inhibitor
-
UGT1A1_substrate
UGT1A1_substrate
-
UGT1A3_substrate
UGT1A3_substrate
-
UGT1A4_substrate
UGT1A4_substrate
-
UGT1A6_substrate
UGT1A6_substrate
-
UGT1A9_substrate
UGT1A9_substrate
-
Ames_test
Ames_test
0.9
druglikeness.valid
micronucleus_test
micronucleus_test
-
chromosomal_aberration
chromosomal_aberration
有
druglikeness.valid
DNA_damage
DNA_damage
-
carcinogenicity
carcinogenicity
-
LD50_oral
LD50_oral
-
LD50_iv
LD50_iv
-
hepatotoxicity
hepatotoxicity
-
cardiotoxicity
cardiotoxicity
-
nephrotoxicity
nephrotoxicity
-
neurotoxicity
neurotoxicity
-
hERG_inhibition
hERG_inhibition
否
druglikeness.valid
Pgp_substrate
Pgp_substrate
-
Pgp_inhibitor
Pgp_inhibitor
-
BCRP_substrate
BCRP_substrate
-
BCRP_inhibitor
BCRP_inhibitor
-
OATP1B1_substrate
OATP1B1_substrate
-
OATP1B1_inhibitor
OATP1B1_inhibitor
-
OATP1B3_substrate
OATP1B3_substrate
-
OATP1B3_inhibitor
OATP1B3_inhibitor
-
drug_induced_liver_injury
drug_induced_liver_injury
-
QT_prolongation
QT_prolongation
-
skin_sensitization
skin_sensitization
-
respiratory_toxicity
respiratory_toxicity
-
reproductive_toxicity
reproductive_toxicity
-
Peff
Peff
0.6553
druglikeness.valid
Syn_Accessibility
Syn_Accessibility
4.0526
druglikeness.valid
MRTD
MRTD
是
druglikeness.valid
Skin_Sens
Skin_Sens
否
druglikeness.valid
Resp_Sens
Resp_Sens
否
druglikeness.valid
Photo_tox
Photo_tox
有
druglikeness.valid
Ser_ALK
Ser_ALK
是
druglikeness.valid
Ser_GGT
Ser_GGT
是
druglikeness.valid
Ser_LDH
Ser_LDH
-
Ser_AST
Ser_AST
是
druglikeness.valid
Ser_ALT
Ser_ALT
是
druglikeness.valid
druglikeness.quickNavigation
Related Diseases
炎症性疾病
Inflammatory disease
Corresponding Targets:
抗肿瘤
Antitumor
Corresponding Targets:
神经退行性疾病
Neurodegenerative disease
Corresponding Targets:
氧化应激相关疾病
Oxidative Stress-Related Diseases
Corresponding Targets:
病毒感染性疾病
Viral Infectious Diseases
Corresponding Targets:
Plant Sources
No plant sources
相关化合物

鼠李柠檬素-3-O-β-D-葡萄糖苷
Rhamnocitrin 3-O-β-D-glucoside
CAS号:41545-37-3
分子式:C22H22O11
分子量:462.4070

金鱼草素-6-O-新橙皮苷
Aureusidin-6-O-neohesperidin
CAS号:34770-39-3
分子式:C27H30O15
分子量:594.5220

金鱼草素-6-O-新橙皮苷
Aureusidin-6-O-neohesperidin
CAS号:34770-39-3
分子式:C27H30O15
分子量:594.5220

3'-羟基-3,4,5'-三甲氧基联苯
3'-hydroxy-3,4,5'-trimethoxybibenzyl
CAS号:135545-84-5
分子式:C17H20O4
分子量:288.3430

2,4,6-三(甲氧基甲氧基)苯酚
2,4,6-Tris(methoxymethoxy)phenol
CAS号:1803176-66-0
分子式:C12H18O7
分子量:274.2690

2,4,6-三(甲氧基甲氧基)苯酚
2,4,6-Tris(methoxymethoxy)phenol
CAS号:1803176-66-0
分子式:C12H18O7
分子量:274.2690